Methyl 2-bromo-4-cyano-6-formylbenzoate
CAS No.: 1805247-31-7
Cat. No.: VC2753277
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805247-31-7 |
|---|---|
| Molecular Formula | C10H6BrNO3 |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | methyl 2-bromo-4-cyano-6-formylbenzoate |
| Standard InChI | InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(5-13)2-6(4-12)3-8(9)11/h2-3,5H,1H3 |
| Standard InChI Key | HBYFLFVXVNFMQN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1Br)C#N)C=O |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Br)C#N)C=O |
Introduction
Basic Properties and Structural Characteristics
Methyl 2-bromo-4-cyano-6-formylbenzoate (CAS No.: 1805247-31-7) is an organic compound with a molecular formula of C10H6BrNO3 and a molecular weight of 268.06 g/mol . The compound features a benzoate backbone with three distinct functional groups: a bromine atom, a cyano group, and a formyl group, strategically positioned to create a highly functionalized molecule with diverse chemical reactivity.
Chemical Identifiers and Structural Information
The compound is uniquely identified through various chemical notation systems, as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS No. | 1805247-31-7 |
| Molecular Formula | C10H6BrNO3 |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | methyl 2-bromo-4-cyano-6-formylbenzoate |
| Standard InChI | InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(5-13)2-6(4-12)3-8(9)11/h2-3,5H,1H3 |
| SMILES | COC(=O)C1=C(C=C(C=C1Br)C#N)C=O |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Table 1: Chemical identifiers and physical properties of Methyl 2-bromo-4-cyano-6-formylbenzoate
Physical and Chemical Properties
Methyl 2-bromo-4-cyano-6-formylbenzoate possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems. Its partition coefficient (XLogP3-AA) of 1.6 indicates moderate lipophilicity, suggesting potential for both aqueous solubility and membrane permeability . The compound contains no hydrogen bond donors but features four hydrogen bond acceptors, characteristics that affect its intermolecular interactions and potential binding with biological targets.
The presence of three rotatable bonds contributes to the compound's conformational flexibility, which can be significant for receptor binding in biological applications. The combination of cyano, formyl, and ester groups creates a molecule with multiple electrophilic centers that can participate in various chemical transformations.
Synthesis Methods and Reaction Conditions
General Synthesis Approaches
The synthesis of Methyl 2-bromo-4-cyano-6-formylbenzoate involves multi-step organic reactions. Common synthetic routes include bromination, cyanation, and formylation reactions under controlled conditions such as temperature, pressure, and reaction time to optimize yield and purity. Industrial methods may utilize automated reactors to ensure consistency and efficiency in large-scale production.
Chemical Reactivity and Reactions
The reactivity of Methyl 2-bromo-4-cyano-6-formylbenzoate is determined by its three key functional groups, each offering distinct reaction possibilities:
Bromo Group Reactivity
The bromine substituent serves as an excellent leaving group for various cross-coupling reactions, including:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Sonogashira coupling with terminal alkynes
-
Heck reactions with alkenes
-
Buchwald-Hartwig amination with amines
These reactions can be employed to introduce diversity at the brominated position, creating libraries of derivatives for structure-activity relationship studies.
Cyano Group Transformations
The cyano functionality can undergo numerous transformations:
-
Hydrolysis to carboxylic acid or amide
-
Reduction to primary amine or aldehyde
-
Addition reactions with nucleophiles
-
Cycloaddition reactions to form heterocycles
Formyl Group Chemistry
The aldehyde group provides opportunities for:
-
Reduction to hydroxymethyl group
-
Oxidation to carboxylic acid
-
Aldol and related condensation reactions
-
Wittig and related olefination reactions
-
Reductive amination with amines
Studies on related compounds have shown that aldehydes can undergo reduction with NaBH4, with reaction kinetics varying based on the substituents present on the aromatic ring . The presence of electron-withdrawing groups, such as cyano, typically accelerates these reduction reactions.
Applications in Research and Development
Synthetic Intermediate
Methyl 2-bromo-4-cyano-6-formylbenzoate serves as a valuable building block in organic synthesis due to its multifunctional nature. The presence of three distinct reactive groups allows for selective transformations and the creation of complex molecular architectures. Compounds of this type are particularly useful in divergent synthesis strategies where a single intermediate can be elaborated into diverse structural analogs.
Comparative Analysis with Related Compounds
Methyl 2-bromo-4-cyano-6-formylbenzoate belongs to a family of functionalized benzoates, each with unique structural features and properties. Table 2 presents a comparison with structurally related compounds:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Methyl 2-bromo-4-cyano-6-formylbenzoate | 1805247-31-7 | C10H6BrNO3 | 268.06 | Reference compound |
| Ethyl 2-bromo-4-cyano-6-formylbenzoate | 1805104-42-0 | C11H8BrNO3 | 282.09 | Ethyl ester instead of methyl ester |
| Methyl 2-bromo-6-cyano-4-formylbenzoate | 1807023-33-1 | C10H6BrNO3 | 268.06 | Different positions of cyano and formyl groups |
| Ethyl 2-bromo-3-cyano-5-formylbenzoate | 1807078-22-3 | C11H8BrNO3 | 282.09 | Ethyl ester and different positions of functional groups |
| Methyl 2-bromo-4-cyanobenzoate | 23076848 | C9H6BrNO2 | 240.05 | Lacks formyl group |
| Methyl 2-bromo-4-(cyanomethyl)benzoate | 69874203 | C10H8BrNO2 | 254.08 | Contains cyanomethyl instead of cyano and lacks formyl group |
Table 2: Comparative analysis of Methyl 2-bromo-4-cyano-6-formylbenzoate with related compounds
These structural variations result in different chemical and physical properties, including:
-
Reactivity Differences: Position isomers may exhibit varying reactivity due to electronic effects and steric considerations.
-
Biological Activity: Small structural modifications can significantly impact biological activity profiles, making the exploration of these related compounds valuable in medicinal chemistry.
-
Physical Properties: Changes in substitution pattern and ester type affect properties such as melting point, solubility, and stability.
Analytical Characterization
Spectroscopic Data
-
NMR Spectroscopy: The 1H NMR spectrum would display signals for the methyl ester group (approximately δ 3.9-4.0 ppm), aromatic protons (δ 7.5-8.5 ppm), and the aldehyde proton (δ 9.9-10.2 ppm). The 13C NMR would show characteristic signals for the cyano group (δ 115-120 ppm), carbonyl carbons of the ester (δ 165-170 ppm) and aldehyde (δ 190-195 ppm).
-
Infrared Spectroscopy: Expected absorption bands include C≡N stretching (2220-2240 cm-1), C=O stretching of aldehyde (1700-1720 cm-1) and ester (1730-1750 cm-1), and aromatic C=C stretching (1600-1650 cm-1).
-
Mass Spectrometry: The molecular ion peak would appear at m/z 268/270 with the characteristic isotope pattern of bromine-containing compounds (M+/M+2 ratio of approximately 1:1).
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing improved synthetic routes to Methyl 2-bromo-4-cyano-6-formylbenzoate, emphasizing:
-
Green Chemistry Approaches: Implementing sustainable methodologies with reduced environmental impact.
-
One-Pot Procedures: Developing sequential transformations without isolating intermediates to improve efficiency.
-
Catalytic Methods: Exploring novel catalysts for selective functionalization of the aromatic ring.
Biological Evaluation
Comprehensive biological screening of Methyl 2-bromo-4-cyano-6-formylbenzoate and its derivatives could reveal:
-
Therapeutic Potential: Investigation of antimicrobial, anticancer, or other biological activities.
-
Structure-Activity Relationships: Systematic study of how structural modifications affect biological activity.
-
Target Identification: Elucidation of potential biological targets and mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume